molecular formula C18H20N6O B2783118 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034223-24-8

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2783118
CAS No.: 2034223-24-8
M. Wt: 336.399
InChI Key: CDQMTSIDSZVWPB-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a benzimidazole ring, a triazole ring, and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

    Formation of the Triazole Ring: This can be synthesized via a click reaction between an alkyne and an azide.

    Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including cyclization reactions.

    Coupling Reactions: The final compound is formed by coupling the benzimidazole, triazole, and pyrrolidine intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine rings.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, especially at positions on the benzimidazole or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents, such as antiviral, antibacterial, or anticancer drugs.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-methyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
  • 2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(11-23-12-19-15-3-1-2-4-17(15)23)22-8-7-14(9-22)24-10-16(20-21-24)13-5-6-13/h1-4,10,12-14H,5-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQMTSIDSZVWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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